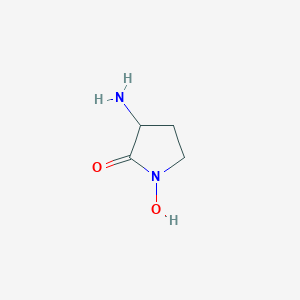
3-氨基-1-羟基吡咯烷-2-酮
描述
3-Amino-1-hydroxypyrrolidin-2-one is an organic compound with the molecular formula C4H8N2O2. It belongs to the class of organic compounds known as alpha amino acids and derivatives. This compound is characterized by the presence of an amino group attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon).
科学研究应用
3-Amino-1-hydroxypyrrolidin-2-one has a wide range of scientific research applications, including:
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-hydroxypyrrolidin-2-one can be achieved through various methods. One common approach involves the use of carbamic acid, (1-hydroxy-2-oxo-3-pyrrolidinyl)-, phenylmethyl ester as a starting material. The reaction typically involves hydrogen bromide in acetic acid under ambient temperature conditions .
Industrial Production Methods
Industrial production methods for 3-Amino-1-hydroxypyrrolidin-2-one often involve the use of simple and inactivated cyclic amines as substrates. The process employs air-stable and low-cost copper salt as the promoter, non-poisonous and cost-effective Oxone as the oxidant, and DMAP as the additive .
化学反应分析
Types of Reactions
3-Amino-1-hydroxypyrrolidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products.
Reduction: It can be reduced under specific conditions.
Substitution: The amino group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen bromide, acetic acid, copper salts, and Oxone. The reactions are typically carried out under ambient temperature conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions can lead to the formation of carboxylic acids, while substitution reactions can yield various substituted derivatives .
作用机制
The mechanism of action of 3-Amino-1-hydroxypyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to interact with Akt (PDB ID: 3O96), which may be the predominant mechanism of action for certain analogues tested . The compound’s biological activities are attributed to its ability to modulate various cellular pathways and molecular targets .
相似化合物的比较
Similar Compounds
1-Hydroxy-3-amino-pyrrolidine-2-one: A similar compound with comparable structural features.
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and exhibit similar biological activities.
Uniqueness
3-Amino-1-hydroxypyrrolidin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activities. Its versatility as a synthon in organic synthesis and its potential therapeutic applications make it a valuable compound in scientific research .
属性
IUPAC Name |
3-amino-1-hydroxypyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O2/c5-3-1-2-6(8)4(3)7/h3,8H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCKUBNLZMKAEIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90905333 | |
| Record name | 3-Amino-1-hydroxy-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90905333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1003-51-6 | |
| Record name | 3-Amino-1-hydroxy-2-pyrrolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1003-51-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Hydroxy-3-amino-2-pyrrolidone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001003516 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Amino-1-hydroxy-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90905333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Amino-1-hydroxy-2-pyrrolidinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HA-966 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2JLV9220T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-Amino-1-hydroxypyrrolidin-2-one interact with its target and what are the downstream effects?
A1: 3-Amino-1-hydroxypyrrolidin-2-one (HA-966) acts as a glycine antagonist at the glycine/N-methyl-D-aspartate (NMDA) receptors. [, ] These receptors play a crucial role in excitatory neurotransmission in the central nervous system. By blocking the glycine binding site, HA-966 prevents the activation of NMDA receptors by glutamate, the primary excitatory neurotransmitter. [] This inhibition of NMDA receptor activity has downstream effects on neuronal excitability and synaptic plasticity.
Q2: What is the impact of 3-Amino-1-hydroxypyrrolidin-2-one's structure on its activity?
A2: Research indicates that the 3-pseudoaxial conformation of the pyrrolidone ring in 3-Amino-1-hydroxypyrrolidin-2-one is crucial for its glycine receptor recognition and antagonist activity. [] This is evidenced by the fact that the 3R-amino, 4R-methyl derivative (L-687,414) exhibits a 5–10 fold increase in potency compared to the parent compound. [] This highlights the importance of stereochemistry and specific structural features for optimal interaction with the target receptor.
Q3: How does 3-Amino-1-hydroxypyrrolidin-2-one interact with different NMDA receptor subtypes?
A3: Studies utilizing recombinant human NMDA receptors have revealed that 3-Amino-1-hydroxypyrrolidin-2-one exhibits differential affinity for different subtypes. It displays a higher affinity for NR2B-containing receptors compared to NR2A-containing receptors. [] Interestingly, while classified as a glycine antagonist, (+)-(3R)-3-amino-1-hydroxypyrrolidin-2-one acts as a partial agonist at both NR2A and NR2B subtypes, unlike glycine which acts as a full agonist. [] These findings emphasize the complexity of ligand-receptor interactions and the potential for subtype-selective targeting.
Q4: Are there methods to separate the enantiomers of 3-Amino-1-hydroxypyrrolidin-2-one?
A4: Yes, researchers have successfully resolved the individual enantiomers of 3-Amino-1-hydroxypyrrolidin-2-one. This was achieved through two primary methods: resolution via the bis-Boc-L-Phe derivatives and synthesis starting from D- and L-methionine. [, ] These methods facilitate the study of individual enantiomers and their specific pharmacological properties.
Q5: What are the implications of understanding the structure-activity relationship of 3-Amino-1-hydroxypyrrolidin-2-one?
A5: Understanding the structure-activity relationship (SAR) of 3-Amino-1-hydroxypyrrolidin-2-one is crucial for developing more potent and selective NMDA receptor antagonists. [] By systematically modifying the compound's structure and evaluating the resulting changes in activity, potency, and selectivity, researchers can gain valuable insights into the key structural features responsible for its pharmacological profile. This knowledge can pave the way for the design and development of novel therapeutics targeting NMDA receptors for various neurological disorders.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1,4-Dithiaspiro[4.5]decane](/img/structure/B86391.png)
![9-Phosphabicyclo[4.2.1]nonane](/img/structure/B86394.png)



![15,30-Dibromo-2,17-diazaheptacyclo[16.12.0.03,16.04,13.06,11.019,28.021,26]triaconta-1(30),3,6,8,10,13,15,18,21,23,25,28-dodecaene-5,12,20,27-tetrone](/img/structure/B86406.png)




![Naphtho[1,2,3,4-ghi]perylene](/img/structure/B86413.png)
